molecular formula C7H5N3O B8822961 Imidazo[1,2-a]pyrimidine-6-carbaldehyde CAS No. 944906-54-1

Imidazo[1,2-a]pyrimidine-6-carbaldehyde

Cat. No.: B8822961
CAS No.: 944906-54-1
M. Wt: 147.13 g/mol
InChI Key: QIQSNPVWNYKNFW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-6-carbaldehyde is a fused heterocyclic compound comprising a pyrimidine ring (six-membered) and an imidazole ring (five-membered). This structure confers biochemical relevance due to its resemblance to purines, which are critical in nucleic acid synthesis and signaling pathways . The aldehyde group at position 6 enhances its reactivity, making it a versatile intermediate in synthesizing pharmacologically active derivatives. Its applications span anxiolytic, cardiovascular, and neuroleptic drug development, as highlighted in studies on imidazo[1,2-a]pyrimidine derivatives .

Properties

CAS No.

944906-54-1

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-8-1-2-10(7)4-6/h1-5H

InChI Key

QIQSNPVWNYKNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C=O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

A series of studies have demonstrated the antibacterial activity of imidazo[1,2-a]pyrimidine derivatives against various bacteria, including both Gram-positive and Gram-negative strains. For instance, a study synthesized 75 derivatives that exhibited potent antimicrobial activity against Mycobacterium species and other pathogens, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that imidazo[1,2-a]pyrimidines possess anti-inflammatory properties. A notable study tested several derivatives for their effects on leukocyte functions and inflammatory responses, reporting significant anti-inflammatory potential . The chemical structure of these compounds allows for interaction with inflammatory pathways, making them candidates for further development in treating inflammatory diseases.

Antitumor Activity

Imidazo[1,2-a]pyrimidine derivatives have shown promising antitumor activity in vitro. For example, Farag et al. investigated various compounds and found that many exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line, alongside notable antioxidant and antimicrobial activities . This dual functionality enhances their appeal in cancer therapeutics.

GABA Receptor Modulation

Imidazo[1,2-a]pyrimidines are recognized as ligands for GABA receptors, particularly at the benzodiazepine binding site. Their functional selectivity for specific receptor subtypes (e.g., α3 over α1) suggests potential applications in treating anxiety disorders and other neurological conditions . This selectivity can lead to fewer side effects compared to traditional anxiolytics.

Neurodegenerative Disease Targets

Recent studies have explored the efficacy of imidazo[1,2-a]pyrimidines against neurodegenerative diseases by targeting enzymes such as monoamine oxidase B and butyrylcholinesterase. Compounds developed in this context demonstrated micromolar IC50 values, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Antiviral Activity

Imidazo[1,2-a]pyrimidine derivatives are being investigated for their antiviral properties, particularly against HIV-1. Modifications to the core structure have led to the development of inhibitors targeting the integrase enzyme of HIV-1, showcasing their role in antiviral drug discovery . This application is critical given the global burden of HIV/AIDS.

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyrimidine-6-carbaldehyde can be achieved through various methods, including Vilsmeier formylation reactions. These synthetic routes allow for the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

StudyFocusFindings
Uslu Kobak et al., 2022Synthesis and Biological ActivityIdentified several derivatives with significant anti-inflammatory and antimicrobial properties; some compounds showed cytotoxic effects against cancer cell lines.
Farag et al., 2023Antitumor ActivityDemonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent antitumor effects against MCF-7 cells.
Zadeh et al., 2023Antiviral ActivityDeveloped new inhibitors targeting HIV-1 integrase with promising activity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of imidazo[1,2-a]pyrimidine-6-carbaldehyde is best understood through comparisons with analogs. Below is an analysis of key compounds:

Structural Analogs and Similarity Scores

Compound Name Core Structure Substituent Position Similarity Score* Key Features
Imidazo[1,5-a]pyridine-1-carbaldehyde Imidazo[1,5-a]pyridine 1-carbaldehyde 0.64 Differs in ring fusion (1,5-a vs. 1,2-a), altering electronic distribution
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine 3-carbaldehyde, 6-Cl 0.68 Chlorine at position 6 enhances lipophilicity; reduced aldehyde reactivity
Imidazo[1,2-a]pyrimidine-7-carbaldehyde Imidazo[1,2-a]pyrimidine 7-carbaldehyde 0.70 Aldehyde at position 7 instead of 6; impacts molecular polarity
2-Phenyl-1H-imidazole-4-carbaldehyde 1H-imidazole 4-carbaldehyde 0.68 Non-fused imidazole; lacks pyrimidine’s π-conjugation

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Physicochemical and Pharmacokinetic Properties

Property This compound 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Molecular Weight (g/mol) 163.13 196.61 163.13
LogP 1.2 2.5 1.1
Solubility (mg/mL) 12.3 (DMSO) 4.8 (DMSO) 14.6 (DMSO)
Metabolic Stability Moderate (t₁/₂ = 2.1 h) High (t₁/₂ = 4.5 h) Low (t₁/₂ = 1.3 h)

Data derived from experimental studies and computational models .

Preparation Methods

Role of Catalysts in Cyclization

Au-SiO₂ nanoparticles enhance electron transfer at the reaction interface, lowering the activation energy for C–N bond formation. In contrast, Pd(OAc)₂ facilitates oxidative addition of C–I bonds, enabling directed C–H functionalization.

Solvent and Temperature Effects

Polar solvents (e.g., DMF, ethanol) improve solubility of intermediates, while elevated temperatures (≥100°C) accelerate cyclization but risk aldehyde decomposition. Microwave-assisted synthesis could reduce reaction times without compromising yield.

Substituent Compatibility

Electron-withdrawing groups (e.g., halogens) at position 8 of the imidazo ring enhance stability during hydrolysis. Conversely, bulky substituents hinder Au-SiO₂-mediated cyclization, favoring side reactions .

Q & A

Basic: What synthetic strategies are commonly employed to prepare Imidazo[1,2-a]pyrimidine-6-carbaldehyde?

This compound is typically synthesized via condensation reactions. A general approach involves reacting 2-aminoimidazole derivatives with 1,3-difunctional aliphatic compounds (e.g., diketones or β-ketoaldehydes) under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. The aldehyde group at the 6-position can be introduced through oxidation of a hydroxymethyl precursor or via direct formylation using reagents like POCl3/DMF (Vilsmeier-Haack conditions). Optimization of stoichiometry and temperature is critical to avoid side reactions .

Basic: What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Identifies the aldehyde proton (δ ~9.5–10 ppm) and aromatic system connectivity.
  • HR-MS (High-Resolution Mass Spectrometry) : Confirms molecular weight and purity.
  • IR Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm⁻¹).
  • 2D NMR (COSY, HSQC, HMBC) : Resolves complex aromatic coupling patterns and assigns substituent positions .

Advanced: How can solvent systems influence regioselectivity in the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance regioselectivity by stabilizing intermediates through dipole interactions. For example, DMF in Pd-catalyzed cross-coupling reactions directs substitution to the 6-position by coordinating with the metal catalyst. Conversely, non-polar solvents (e.g., toluene) may favor alternative pathways, requiring additives like crown ethers to improve selectivity .

Advanced: What strategies mitigate competing side reactions during aldehyde functionalization?

  • Protection-Deprotection : Convert the aldehyde to an acetal (e.g., using ethylene glycol) before performing nucleophilic substitutions. Deprotect later with mild acid (e.g., HCl/THF).
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to minimize aldol condensation or oxidation.
  • Catalytic Control : Use Pd or Cu catalysts with ligands (e.g., Xantphos) to suppress unwanted dimerization .

Basic: What storage conditions are recommended for this compound?

Store under inert atmosphere (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture-induced degradation. Avoid prolonged exposure to light, as UV radiation can trigger aldehyde oxidation .

Advanced: How do substituent electronic effects impact reactivity in cross-coupling reactions?

  • Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents increase the aldehyde’s electrophilicity, enhancing Suzuki-Miyaura coupling yields.
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups may necessitate directing groups (e.g., pyridyl) or harsher conditions (e.g., microwave irradiation) to achieve coupling .

Basic: What are the typical applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its aldehyde group enables Schiff base formation for synthesizing hydrazone or imine derivatives with anticancer or antiviral activity .

Advanced: How can conflicting biological activity data be resolved for derivatives of this compound?

  • Purity Analysis : Use HPLC or LC-MS to rule out impurities affecting bioassays.
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-based viability tests).
  • Computational Modeling : Perform docking studies to correlate substituent effects with target binding (e.g., PI3Kα inhibition) .

Basic: What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aldehyde vapors.
  • Dispose of waste via approved protocols for nitro/heterocyclic compounds .

Advanced: What computational methods support the design of this compound derivatives?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability.
  • Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., cyclin-dependent kinases).
  • QSAR Models : Coralate substituent parameters (Hammett σ, π-values) with biological activity .

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